molecular formula C10H14O B13610740 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- CAS No. 2817-96-1

3-Buten-2-one, 4-(3-cyclohexen-1-yl)-

Cat. No.: B13610740
CAS No.: 2817-96-1
M. Wt: 150.22 g/mol
InChI Key: LFDNNILGCLEANA-BQYQJAHWSA-N
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Description

3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H14O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- typically involves the aldol condensation reaction. This reaction is carried out by reacting cyclohexanone with crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 25-30°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- follows a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Buten-2-one, 4-(3-cyclohexen-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(3-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 4-(3-cyclohexen-1-yl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

CAS No.

2817-96-1

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(E)-4-cyclohex-3-en-1-ylbut-3-en-2-one

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3/b8-7+

InChI Key

LFDNNILGCLEANA-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/C1CCC=CC1

Canonical SMILES

CC(=O)C=CC1CCC=CC1

Origin of Product

United States

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